tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Regiochemistry Medicinal Chemistry Building Block Differentiation

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1391732-90-3; molecular formula C₁₃H₂₀N₂O₂S; molecular weight 268.38 g/mol) is a heterocyclic compound belonging to the 6,7-dihydrothieno[3,2-c]pyridine class. It features a Boc (tert-butoxycarbonyl) protecting group at the N5 position of the partially saturated pyridine ring and a free aminomethyl (–CH₂NH₂) substituent at the C7 position of the fused thiophene ring.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
Cat. No. B13091107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CN
InChIInChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-9-4-5-18-11(9)10(6-14)8-15/h4-5,10H,6-8,14H2,1-3H3
InChIKeyOIPAMUBRIJMBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate: A Position-Specific N-Boc-Protected Aminomethyl Thienopyridine Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1391732-90-3; molecular formula C₁₃H₂₀N₂O₂S; molecular weight 268.38 g/mol) is a heterocyclic compound belonging to the 6,7-dihydrothieno[3,2-c]pyridine class . It features a Boc (tert-butoxycarbonyl) protecting group at the N5 position of the partially saturated pyridine ring and a free aminomethyl (–CH₂NH₂) substituent at the C7 position of the fused thiophene ring . The thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of multiple pharmacologically active series including nitric oxide synthase (NOS) inhibitors, kinase inhibitors, Hedgehog acyltransferase (Hhat) inhibitors, and antimicrobial oxazolidinone derivatives [1][2][3]. This compound is supplied as a high-purity building block (≥98% by MolCore; ≥95% by CheMenu) for use in pharmaceutical R&D and chemical biology .

Why Generic Substitution Fails for tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate: Regiochemistry, Functional Handle Identity, and Protecting Group Strategy Are Non-Interchangeable


The 6,7-dihydrothieno[3,2-c]pyridine scaffold presents multiple distinct sites for functionalization (C2, C4, C7, and the N5 position), and the identity, connectivity, and protection state of substituents at each site profoundly alter downstream synthetic utility, physicochemical properties, and the biological profile of derived final compounds [1]. The C7-aminomethyl group in the target compound provides a primary amine handle with a one-carbon spacer from the thiophene ring—a geometry that cannot be replicated by C7-amino (directly attached –NH₂), C2-aminomethyl, or C4-aminomethyl regioisomers. The Boc group at N5 serves a dual role: it protects the secondary amine during synthetic manipulations while maintaining the option for late-stage deprotection to unmask the N5 position for further derivatization . Substituting a superficially similar thienopyridine building block risks introducing a non-productive regioisomeric connectivity, altering the vector of the aminomethyl exit point, or compromising the orthogonal protection scheme required for complex multi-step syntheses [2]. The following quantitative evidence dimensions detail exactly where this compound differs from its closest analogs.

Quantitative Differentiation Evidence: tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate vs. Its Closest Structural Analogs


Regioisomeric Position of the Aminomethyl Substituent: C7 vs. C2 vs. C4 Determines Synthetic Vector and Downstream Pharmacophore Geometry

The target compound places the aminomethyl group at the C7 position of the 6,7-dihydrothieno[3,2-c]pyridine scaffold. The directly comparable C2-regioisomer, tert-butyl 2-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 222987-36-2), locates the same functional group on the thiophene ring at C2 . The C4-regioisomer, tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate (CAS 620611-27-0), places the aminomethyl on the partially saturated pyridine ring at C4 . These three regioisomers are constitutional isomers with identical molecular formula (C₁₃H₂₀N₂O₂S) and molecular weight (268.38 g/mol) but differ in the connectivity of the aminomethyl group, yielding distinct SMILES strings and InChI keys . The C7 position projects the aminomethyl group from the thiophene ring in a spatial orientation distinct from both the C2 (also thiophene-attached but at a different ring position with altered electronic environment) and C4 (pyridine-ring-attached) variants. In the 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridine NOS inhibitor series reported by Beaton et al., substituent identity and position on the thienopyridine core directly modulated both potency and selectivity between iNOS and nNOS isoforms [1].

Regiochemistry Medicinal Chemistry Building Block Differentiation

Functional Handle Identity: Aminomethyl (–CH₂NH₂) vs. Amino (–NH₂) at the C7 Position — Distinct Reactivity, pKa, and Hydrogen-Bonding Profiles

The target compound bears a C7-aminomethyl group (–CH₂–NH₂), providing a primary amine with a flexible methylene spacer from the thiophene ring. Its closest C7-substituted analog, tert-butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1368127-86-9), bears a C7-amino group (–NH₂) directly attached to the thiophene ring without the methylene spacer . The molecular formula difference (C₁₃H₂₀N₂O₂S for target vs. C₁₂H₁₈N₂O₂S for the 7-amino analog, Δ = CH₂) translates to distinct molecular weights (268.38 vs. 254.35 g/mol), distinct hydrogen-bond donor/acceptor counts (target: 1 HBD, 4 HBA; 7-amino analog: 2 HBD, 4 HBA), and different computed LogP values (target: ~2.5; 7-amino analog: ~1.7) . The methylene spacer reduces the electron-withdrawing effect of the thiophene ring on the amine, raising its pKa relative to the directly attached 7-amino variant . This difference in amine basicity and nucleophilicity directly affects downstream coupling efficiencies (e.g., amide bond formation, reductive amination, sulfonamide synthesis) and influences the protonation state of the derived final compounds at physiological pH.

Functional Group Chemistry Amine Basicity Building Block Selection

Commercial Purity Tier: NLT 98% (MolCore) vs. 95%+ (CheMenu) vs. 97–98% for Comparator Building Blocks — Implications for Reproducibility in Multi-Step Synthesis

The target compound is commercially available at NLT 98% purity from MolCore (ISO-certified production, suitable for global pharmaceutical R&D and quality control applications) and at 95%+ purity from CheMenu (Catalog No. CM565120) . The C2-regioisomer comparator (CAS 222987-36-2) is listed at 98% purity by Leyan, though the supplier notes that displayed purity represents warehouse guidance values with batch-to-batch variation . The 7-amino comparator (CAS 1368127-86-9) was available at 97% purity from Fluorochem (via CymitQuimica) but has been discontinued, indicating potential supply chain vulnerability for this analog . The unsubstituted parent scaffold (CAS 230301-73-2) is offered at 95%+ purity [1]. For multi-step synthetic sequences where intermediates are carried forward without full purification, a purity differential of 3 percentage points (NLT 98% vs. 95%) can translate to a multiplicatively larger yield loss over 4–6 synthetic steps, and the presence of unidentified impurities at the building block stage can confound biological assay interpretation in medicinal chemistry campaigns.

Chemical Purity Quality Control Procurement Specification

N5-Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Parent Unprotected Scaffold

The target compound carries a Boc protecting group at the N5 position of the 6,7-dihydrothieno[3,2-c]pyridine core. The parent unsubstituted scaffold, tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 230301-73-2), possesses the same Boc-protected N5 but lacks the C7-aminomethyl group entirely, offering no amine handle for derivatization at C7 [1]. The Boc group can be selectively removed under acidic conditions (TFA, HCl/dioxane) to unmask the N5 secondary amine, enabling sequential functionalization strategies—first at the C7-aminomethyl, then at N5 following deprotection—without requiring additional protecting group manipulations . This orthogonal protection scheme distinguishes the target compound from unprotected thienopyridine cores that would require re-protection before C7-selective chemistry. In the context of NOS inhibitor development, Beaton et al. demonstrated that the 5- or 6-substituent identity on the thienopyridine core critically modulates both iNOS/nNOS potency and selectivity, underscoring the importance of maintaining controlled, sequential access to both N5 and C7 positions [2].

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection

Class-Level Pharmacological Precedent: Thieno[3,2-c]pyridine Scaffold Activity Across NOS Inhibition, Hhat Inhibition, and Antimicrobial Oxazolidinone Series

While no direct biological data for the target building block itself are publicly available, the 6,7-dihydrothieno[3,2-c]pyridine scaffold has demonstrated compelling pharmacological activity across multiple target classes. Beaton et al. (AstraZeneca, 2001) reported that 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines achieved exceptionally potent iNOS and nNOS inhibition, with compound 3e showing potent in vivo activity [1]. Lanyon-Hogg et al. (2015–2016) characterized the RU-SKI series of 5-acyl-6,7-dihydrothieno[3,2-c]pyridines as Hedgehog acyltransferase (Hhat) inhibitors, with RU-SKI 43 (CAS 1043797-53-0) exhibiting an IC₅₀ of 850 nM against Hhat and demonstrating anti-cancer activity through Smoothened-independent non-canonical Hedgehog signaling . In the antimicrobial space, oxazolidinone derivatives incorporating the 6,7-dihydrothieno[3,2-c]pyridine moiety showed activity against Gram-positive pathogens including S. aureus (ATCC5638), S. pyogenes (ATCC12344), B. subtilis (ATCC6051), and E. faecalis (NCIM5253), with certain sulfonamide and amide derivatives demonstrating activity comparable to reference drugs [2]. The target building block, with its C7-aminomethyl handle, provides a direct synthetic entry point into C7-functionalized analogs of these pharmacologically validated series—a substitution vector that is inaccessible from the C2-aminomethyl or unprotected parent scaffold.

Thienopyridine Pharmacology NOS Inhibition Antimicrobial Oxazolidinones Hhat Inhibition

Supply Continuity and Sourcing Differentiation: Active vs. Discontinued vs. Single-Source Comparators

The target compound is actively supplied by at least two independent commercial vendors: MolCore (NLT 98%, ISO-certified) and CheMenu (95%+, Catalog CM565120) . In contrast, the 7-amino comparator (CAS 1368127-86-9) is listed as discontinued by Fluorochem (via CymitQuimica), and alternative suppliers (MolCore, CheMenu, BenchChem) list this analog but do not guarantee sustained availability . The C2-regioisomer (CAS 222987-36-2) appears to have limited active supplier listings with price-on-request status at Leyan, suggesting potential batch-to-batch availability constraints . The C4-regioisomer (BenchChem, CAS 620611-27-0) is listed by a single identified vendor . Multi-vendor availability of the target compound mitigates single-source procurement risk, which is a critical consideration for drug discovery programs requiring sustained access to a building block over multi-year lead optimization campaigns.

Supply Chain Procurement Risk Vendor Diversity

Highest-Impact Application Scenarios for tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of C7-Functionalized Thienopyridine-Based Nitric Oxide Synthase (NOS) Inhibitor Libraries

The C7-aminomethyl handle provides a direct synthetic entry point for constructing focused libraries of C7-substituted 6,7-dihydrothieno[3,2-c]pyridine NOS inhibitors. Based on the Beaton et al. (2001) demonstration that 6-substituted thieno[3,2-c]pyridines achieve potent iNOS and nNOS inhibition, researchers can exploit the C7-aminomethyl group for amide coupling, sulfonamide formation, or reductive amination to explore C7-substituent SAR while retaining the N5-Boc group for subsequent deprotection and N5 diversification [1]. The C7 regioisomeric identity is critical here: the C2-aminomethyl isomer (CAS 222987-36-2) would direct substituents to a different vector on the thiophene ring, producing analogs with altered iNOS/nNOS selectivity profiles, as Beaton et al. explicitly demonstrated that substituent position on the core directly modulates isoform selectivity [1].

Construction of 5,7-Disubstituted Hedgehog Acyltransferase (Hhat) Inhibitor Analogs via Orthogonal Deprotection

The orthogonal Boc/aminomethyl protection strategy of the target compound enables sequential functionalization at C7 and N5 positions. Following the RU-SKI inhibitor precedent , the C7-aminomethyl can be elaborated first (e.g., to a C7-acylaminomethyl or C7-sulfonamidomethyl derivative), after which TFA-mediated Boc deprotection unmasks the N5 secondary amine for acylation to install the 5-acyl group characteristic of the RU-SKI pharmacophore. This sequential strategy avoids the chemoselectivity challenges inherent in differentiating two free amine sites. The building block thus provides a controlled, two-step route to 5,7-disubstituted thieno[3,2-c]pyridines—a substitution pattern not accessible from the N5-Boc-only parent scaffold (CAS 230301-73-2) which lacks the C7 handle entirely [2].

Synthesis of C7-Tethered Oxazolidinone Antimicrobial Conjugates

The 2023 study on oxazolidinone-thienopyridine conjugates demonstrated that the 6,7-dihydrothieno[3,2-c]pyridine moiety, when coupled to an oxazolidinone warhead via the N5 position, yields compounds with activity against clinically relevant Gram-positive pathogens including S. aureus and E. faecalis [3]. The target compound's C7-aminomethyl group offers an alternative attachment point for tethering oxazolidinone warheads or for introducing additional pharmacophoric elements (e.g., sulfonamide, carbamate) at C7 while retaining the N5-Boc group for subsequent diversification. This C7-tethered geometry is not achievable with the C2-aminomethyl isomer, which would project the oxazolidinone in a different spatial orientation relative to the thienopyridine core, potentially altering antibacterial potency and spectrum [3].

Key Intermediate for Dengue Virus NS4B Inhibitor (NITD-688 Class) Analog Generation

The synthesis of NITD-688, a first-in-class pan-serotype dengue virus inhibitor, proceeds through a tert-butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate intermediate generated via Gewald reaction [4]. While NITD-688 itself is a 2-amino-3-cyano-thienopyridine, the demonstrated synthetic tractability of the Boc-protected tetrahydrothienopyridine core suggests that the C7-aminomethyl building block could serve as a starting point for generating C7-diversified analogs of the NITD-688 chemotype or related antiviral thienopyridines. The C7-aminomethyl provides a functional handle for late-stage diversification that is absent from the Gewald-derived 2-amino-3-cyano intermediate used in the published NITD-688 route [4].

Quote Request

Request a Quote for tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.